(3Z)-1-(4-methylbenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
This compound is a thieno[3,2-c][1,2]thiazin-4(3H)-one derivative featuring a 4-methylbenzyl group at position 1 and a (2-methylphenyl)amino-methylene substituent at position 2. Its Z-configuration at the C3 position is critical for intramolecular hydrogen bonding and conformational stability.
Properties
IUPAC Name |
(3Z)-3-[(2-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-15-7-9-17(10-8-15)14-24-19-11-12-28-22(19)21(25)20(29(24,26)27)13-23-18-6-4-3-5-16(18)2/h3-13,23H,14H2,1-2H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZYYVCVPLTAEI-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=CC=C4C)S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=CC=C4C)/S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-1-(4-methylbenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide , also referred to by its CAS number 894674-69-2 , belongs to a class of thiazine derivatives that have garnered interest in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 459.0 g/mol . The structure features a thieno[3,2-c][1,2]thiazine core, which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 459.0 g/mol |
| CAS Number | 894674-69-2 |
1. Antimicrobial Activity
Research indicates that compounds with thiazine structures exhibit notable antimicrobial properties. A study highlighted that derivatives similar to our compound showed significant inhibition against various bacterial strains, suggesting potential use as antibacterial agents .
2. Antioxidant Activity
The antioxidant capacity of thiazine derivatives has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and related diseases .
3. Enzyme Inhibition
Several studies have focused on the enzyme inhibition properties of thiazine derivatives:
- MAO-A Inhibition : Some thiazine compounds have demonstrated the ability to inhibit monoamine oxidase A (MAO-A), an enzyme implicated in mood regulation and various neurodegenerative disorders. This suggests potential applications in treating depression and anxiety disorders .
- Tyrosinase Inhibition : The compound's structural features may also allow it to act as a tyrosinase inhibitor, which is beneficial for treating hyperpigmentation disorders .
Case Study 1: Tyrosinase Inhibition
In a comparative study on various thiazine derivatives, it was found that certain structural modifications significantly enhanced tyrosinase inhibition. The compound under discussion exhibited promising results in vitro, indicating its potential for developing skin-lightening agents .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of several thiazine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : The target compound’s 4-methylbenzyl group may complicate regioselective synthesis compared to simpler benzyl analogs.
- Biological Data Gap: No direct activity data are available for the target compound, unlike its triazole-thione analog, which has documented crystal structures and supramolecular interactions .
- Solubility vs. Stability Trade-off : The methyl substituents in the target compound likely improve stability but may reduce aqueous solubility relative to methoxy-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
